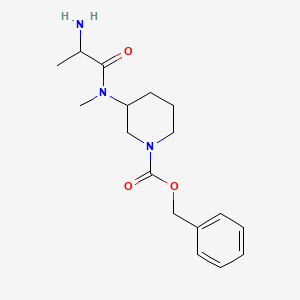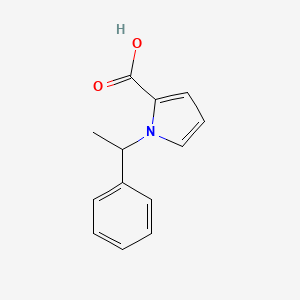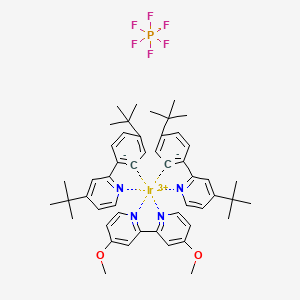
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate is a complex organometallic compound It is characterized by the presence of iridium(3+) as the central metal ion, coordinated with ligands such as 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine and 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine The hexafluorophosphate anion serves as the counterion
Méthodes De Préparation
The synthesis of 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate typically involves the following steps:
-
Ligand Synthesis: : The ligands 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine and 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine are synthesized through multi-step organic reactions. These reactions often involve the use of tert-butylbenzene and methoxypyridine as starting materials, followed by various functional group transformations.
-
Complex Formation: : The synthesized ligands are then reacted with an iridium(3+) salt, such as iridium(III) chloride, under controlled conditions to form the desired complex. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.
-
Purification: : The resulting complex is purified using techniques such as column chromatography or recrystallization to obtain the final product in high purity.
Analyse Des Réactions Chimiques
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, where the iridium center is oxidized to a higher oxidation state. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions involve the reduction of the iridium center to a lower oxidation state. Reducing agents such as sodium borohydride and hydrazine are commonly used.
-
Substitution: : The ligands in the complex can be substituted with other ligands through ligand exchange reactions. This is often achieved using excess of the desired ligand and heating the reaction mixture.
-
Coordination Reactions: : The compound can form coordination complexes with other metal ions or ligands, leading to the formation of new compounds with different properties.
Applications De Recherche Scientifique
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate has a wide range of applications in scientific research:
-
Chemistry: : The compound is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and C-H activation reactions. Its unique coordination environment and electronic properties make it an effective catalyst.
-
Biology: : In biological research, the compound is used as a probe for studying metal-ligand interactions and their effects on biological systems. It is also used in the development of metal-based drugs and imaging agents.
-
Medicine: : The compound has potential applications in medicine, particularly in the development of anticancer agents. Its ability to interact with DNA and proteins makes it a promising candidate for targeted therapy.
-
Industry: : In industrial applications, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in various industrial processes to improve efficiency and selectivity.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate involves several key steps:
-
Coordination: : The iridium center coordinates with the ligands, forming a stable complex. This coordination is essential for the compound’s stability and reactivity.
-
Activation: : The compound undergoes activation through various chemical reactions, such as oxidation or reduction. This activation is necessary for the compound to exhibit its catalytic or biological activity.
-
Interaction with Targets: : The activated compound interacts with its molecular targets, such as enzymes, DNA, or other biomolecules. These interactions lead to the desired chemical or biological effects.
-
Pathway Modulation: : The compound modulates specific biochemical pathways, leading to changes in cellular processes. This modulation is crucial for its therapeutic or catalytic effects.
Comparaison Avec Des Composés Similaires
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate can be compared with other similar compounds, such as:
-
4-tert-Butylbenzene: : This compound is a simple aromatic hydrocarbon with a tert-butyl group attached to a benzene ring. It is used as a starting material in the synthesis of more complex compounds .
-
4-tert-Butylpyridine: : This compound is a pyridine derivative with a tert-butyl group attached to the pyridine ring. It is used as a ligand in coordination chemistry and as a building block in organic synthesis .
-
4-tert-Butylbenzyl mercaptan: : This compound is a benzyl mercaptan derivative with a tert-butyl group. It is used as a ligand for synthesizing metal clusters and in various organic reactions .
The uniqueness of this compound lies in its complex structure and the presence of iridium(3+), which imparts unique catalytic and biological properties.
Propriétés
Formule moléculaire |
C50H60F6IrN4O2P |
|---|---|
Poids moléculaire |
1086.2 g/mol |
Nom IUPAC |
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate |
InChI |
InChI=1S/2C19H24N.C12H12N2O2.F6P.Ir/c2*1-18(2,3)15-9-7-14(8-10-15)17-13-16(11-12-20-17)19(4,5)6;1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12;1-7(2,3,4,5)6;/h2*7,9-13H,1-6H3;3-8H,1-2H3;;/q2*-1;;-1;+3 |
Clé InChI |
GBQXAHMUMOLJGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.COC1=CC(=NC=C1)C2=NC=CC(=C2)OC.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,3,4,5,6-pentafluorophenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate](/img/structure/B14783537.png)
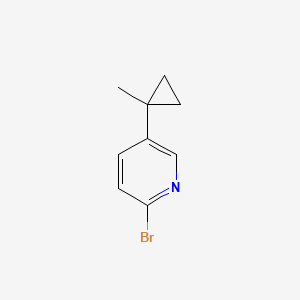
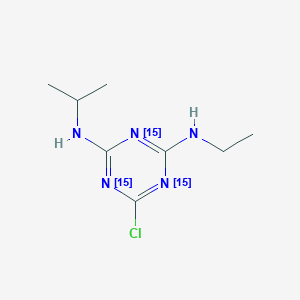
![2-amino-N-[(3-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14783566.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14783575.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14783578.png)
![N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride](/img/structure/B14783581.png)
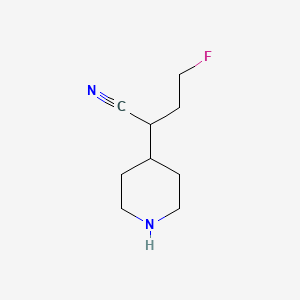
![cis-7-Amino-8-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B14783594.png)
![2,3-Dibenzoyloxybutanedioic acid;methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14783600.png)
![5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14783610.png)

